5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound classified within the pyrimidine family. It features a pyrimidinetrione core substituted with an ethoxyanilino group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical formulations.
This compound falls under the category of organic compounds, specifically heterocyclic compounds. It is characterized by its pyrimidine ring structure, which is a six-membered ring containing nitrogen atoms.
The synthesis of 5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the following steps:
The reaction conditions often include specific temperature control and solvent choice to optimize yield and minimize by-products. The use of solvents such as ethanol or methanol is common in these reactions.
Molecular weight: 275.26 g/mol
CAS Number: Not specified in the sources but can be derived from its structure.
The compound may undergo various chemical reactions typical of pyrimidine derivatives:
Reactions are typically monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to assess product formation and purity.
The mechanism of action for 5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione may involve:
Further studies are required to elucidate the exact binding mechanisms and affinities for target proteins.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the identity and purity of the synthesized compound.
5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in:
The core synthetic route to 5-((4-ethoxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves a Knoevenagel condensation between 2,4,6-pyrimidinetrione (barbituric acid) and 4-ethoxybenzaldehyde. This reaction forms the critical exocyclic methylene bridge (–CH=) conjugated with the anilino moiety. Mechanistically, it proceeds via nucleophilic attack of the active methylene group (C5) of barbituric acid on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to establish the thermodynamically favored (E)-configured alkene [6] .
Solvent polarity and catalyst basicity significantly impact reaction kinetics, yield, and purity. Protic solvents like ethanol facilitate proton transfer during dehydration but may necessitate longer reaction times. Aprotic solvents like dimethylformamide offer higher polarity, enhancing reagent solubility and reaction rates but may require stringent temperature control to prevent side products [3] [6]. Catalytic systems are diverse:
Table 1: Catalyst Performance in Knoevenagel Condensation
Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Triethylamine | Ethanol | 80 | 2.5 | 85 |
Piperidine | Ethanol | 80 | 3.0 | 78 |
L-Proline | Water | 100 | 1.5 | 72 |
CeCl₃ | Dimethylformamide | 90 | 1.0 | 88 |
Reaction temperature critically influences the stereochemistry of the methylene bridge. At temperatures below 60°C, kinetic control favors the (Z)-isomer due to reduced rotational freedom during dehydration. However, thermodynamic equilibrium above 80°C promotes isomerization to the more stable (E)-isomer, characterized by:
The 4-ethoxy anilino-methylene moiety serves as a versatile platform for structural diversification:
Microwave irradiation dramatically enhances the efficiency of synthesizing 5-((4-ethoxyanilino)methylene)pyrimidinetrione compared to conventional heating:
Table 2: Microwave vs. Conventional Synthesis Parameters
Parameter | Conventional Method | Microwave Method |
---|---|---|
Reaction Time | 2.5–3.5 hours | 4–6 minutes |
Energy Input | 80–90°C oil bath | 180–300 W |
Typical Yield | 70–85% | 85–93% |
Byproduct Formation | Up to 15% | <5% |
Table 3: Spectral Data Confirming Product Identity
Characterization Method | Key Features for 5-((4-Ethoxyanilino)methylene)pyrimidinetrione |
---|---|
¹H NMR (300 MHz, DMSO‑d⁶) | δ 10.95 (s, 1H, N1–H), 10.78 (s, 1H, N3–H), 8.34 (s, 1H, =CH–), 7.65 (d, J = 8.8 Hz, 2H, Ar–H), 6.92 (d, J = 8.8 Hz, 2H, Ar–H), 4.02 (q, J = 7.0 Hz, 2H, –OCH₂–), 1.35 (t, J = 7.0 Hz, 3H, –CH₃) |
¹³C NMR (75 MHz, DMSO‑d⁶) | δ 165.2 (C2=O), 164.5 (C4=O), 162.1 (C6=O), 156.3 (=CH–), 152.8 (Ar–C–O), 132.1 (Ar–C), 121.9 (Ar–CH), 115.2 (Ar–CH), 63.5 (–OCH₂–), 14.8 (–CH₃) |
IR (KBr) | 3180 cm⁻¹ (N–H), 1700, 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=C), 1240 cm⁻¹ (C–O–C) |
These data underscore microwave irradiation as the method of choice for rapid, high-yielding, and sustainable synthesis of this pharmacologically relevant scaffold.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1